4-(Ethoxymethyl)-4-methyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxymethyl)-4-methyl-1,4’-bipiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxymethyl group and a methyl group attached to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-4-methyl-1,4’-bipiperidine typically involves the reaction of 4-methyl-1,4’-bipiperidine with ethyl chloromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethoxymethyl)-4-methyl-1,4’-bipiperidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-4-methyl-1,4’-bipiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-(Ethoxymethyl)-4-methyl-1,4’-bipiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Ethoxymethyl)-4-methyl-1,4’-bipiperidine can be compared with other similar compounds such as:
4-Methyl-1,4’-bipiperidine: Lacks the ethoxymethyl group, leading to different chemical properties and reactivity.
4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine: Contains a methoxymethyl group instead of an ethoxymethyl group, resulting in variations in solubility and reactivity.
4-(Ethoxymethyl)-4-ethyl-1,4’-bipiperidine: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
The uniqueness of 4-(Ethoxymethyl)-4-methyl-1,4’-bipiperidine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H28N2O |
---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
4-(ethoxymethyl)-4-methyl-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C14H28N2O/c1-3-17-12-14(2)6-10-16(11-7-14)13-4-8-15-9-5-13/h13,15H,3-12H2,1-2H3 |
InChI Key |
UGKBOUNINFZZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCN(CC1)C2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.